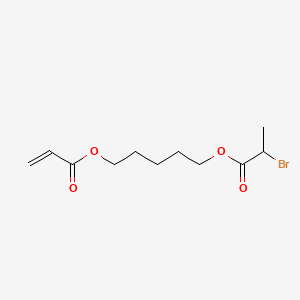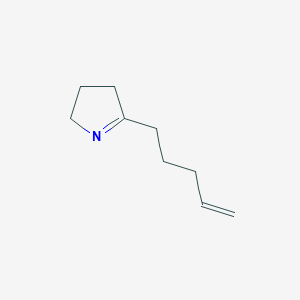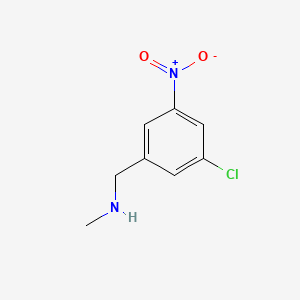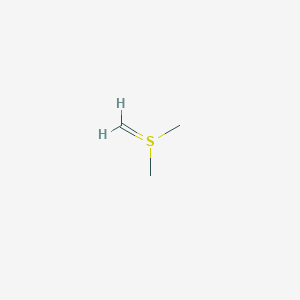![molecular formula C20H27BrN4O2S B15176299 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a bromine atom, a pivalamidoethyl group, and a piperidinyl group attached to a thieno[2,3-c]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a 2-chloropyridine derivative, under acidic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated thienopyridine intermediate.
Introduction of the Pivalamidoethyl Group: The pivalamidoethyl group can be introduced via an amide coupling reaction using a suitable pivaloyl chloride derivative and a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium acetate, copper iodide).
科学研究应用
4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as a potential lead compound for the treatment of various diseases.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents, such as 4-chloro-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide.
Piperidinyl Derivatives: Compounds with similar piperidinyl groups but different cores, such as 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)quinoline-2-carboxamide.
Pivalamidoethyl Derivatives: Compounds with similar pivalamidoethyl groups but different cores, such as 4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)benzothiophene-2-carboxamide.
属性
分子式 |
C20H27BrN4O2S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
4-bromo-7-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H27BrN4O2S/c1-20(2,3)19(27)23-7-4-12-5-8-25(9-6-12)18-16-13(14(21)11-24-18)10-15(28-16)17(22)26/h10-12H,4-9H2,1-3H3,(H2,22,26)(H,23,27) |
InChI 键 |
OBDHKKNTNQDCMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=C(C3=C2SC(=C3)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


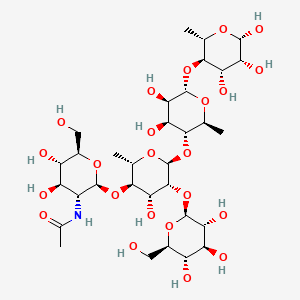
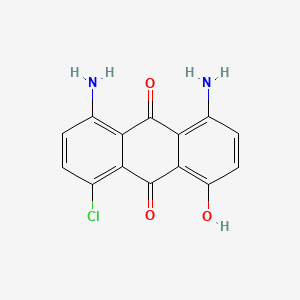
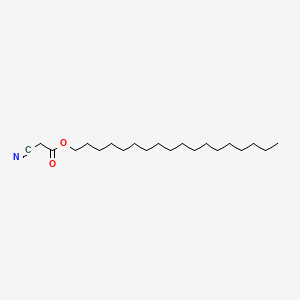
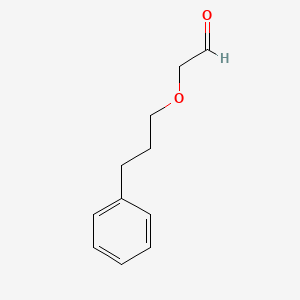
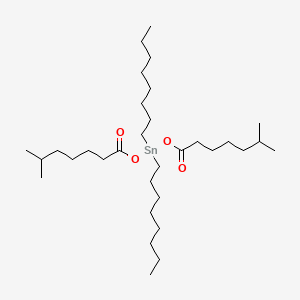
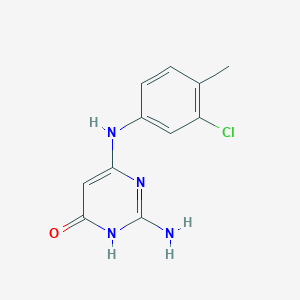
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)

